1-amino-4-fluoro-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-fluoro-1H-pyrrole-2-carboxamide is a heterocyclic compound that features a pyrrole ring substituted with an amino group at position 1, a fluorine atom at position 4, and a carboxamide group at position 2
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of glucosamine hydrochloride with sodium pyruvate in the presence of sodium carbonate, yielding pyrrole-2-carboxylic acid. This intermediate can then be further modified to introduce the amino and fluoro substituents.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial synthesis with appropriate optimization of reaction conditions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, potentially forming various derivatives.
Cyclization: The carboxamide group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-fluoro-1H-pyrrole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition.
Biological Studies: The compound is used in studies involving enzyme interactions and protein binding due to its ability to form hydrogen bonds with various biological molecules.
Material Science: It can be used in the synthesis of novel materials with unique electronic properties due to the presence of the fluorine atom.
Wirkmechanismus
The mechanism of action of 1-amino-4-fluoro-1H-pyrrole-2-carboxamide involves its interaction with enzymes and proteins. The carboxamide moiety allows the compound to form hydrogen bonds with a variety of enzymes, inhibiting their activity . This makes it a potential candidate for enzyme inhibition studies and drug development.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-carboxamide: Lacks the amino and fluoro substituents but shares the core pyrrole structure.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Contains bromine and phenyl substituents, offering different chemical properties.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds have potent activities against various enzymes and are used in similar medicinal chemistry applications.
Uniqueness: 1-Amino-4-fluoro-1H-pyrrole-2-carboxamide is unique due to the combination of the amino, fluoro, and carboxamide groups, which provide it with distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and drug development.
Eigenschaften
Molekularformel |
C5H6FN3O |
---|---|
Molekulargewicht |
143.12 g/mol |
IUPAC-Name |
1-amino-4-fluoropyrrole-2-carboxamide |
InChI |
InChI=1S/C5H6FN3O/c6-3-1-4(5(7)10)9(8)2-3/h1-2H,8H2,(H2,7,10) |
InChI-Schlüssel |
MHKBLWHMMDHBNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(C=C1F)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.